REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.[NH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9].[C:15](O)(=[O:17])[CH3:16]>O>[OH:17][CH2:15][CH2:16][N:4]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:1][OH:3]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0 ° C. under nitrogen beneath a dry ice/acetone condenser
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 43 h at room temperature
|
Duration
|
43 h
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
ADDITION
|
Details
|
by adding solid sodium bicarbonate portionwise
|
Type
|
EXTRACTION
|
Details
|
After a series of EtOAc/H2O extractions
|
Type
|
CUSTOM
|
Details
|
the crude product was isolated by concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 0% to 5% MeOH in EtOAc, and evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(CCO)C=1C=C(C(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |